![molecular formula C10H5F2NO2 B128842 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione CAS No. 154505-91-6](/img/structure/B128842.png)
1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as DFPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DFPD is a pyrrole-based derivative that has been extensively studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for use in various scientific research applications.
Scientific Research Applications
Catalysis
1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione: has been studied for its effects on the structural, redox, and magnetic properties of Blatter radicals . These radicals are important in catalysis, particularly in oxidation-reduction reactions. The presence of difluorophenyl groups can influence the electronic properties of the catalyst, potentially leading to more efficient catalytic processes.
Organic Synthesis
This compound is utilized in the synthesis of various organic molecules. Its structure allows it to act as a precursor in the formation of more complex molecules through reactions such as Suzuki cross-coupling, which is widely used to create biaryl compounds. This application is crucial for developing pharmaceuticals and advanced materials.
Magnetic Properties Research
The difluorophenyl group affects the magnetic properties of compounds. Research has shown that this compound can form part of paramagnetic materials, which have applications in magnetic resonance imaging (MRI) and data storage technologies .
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various brain functions such as reward, learning, and memory.
Mode of Action
1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream signaling pathways triggered by dopamine.
properties
IUPAC Name |
1-(3,4-difluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNOVCCMWCOYQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369685 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
154505-91-6 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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